Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Description
Stereochemical Considerations
The spiro[3.4]octane core imposes significant stereochemical constraints. Key features include:
Properties
IUPAC Name |
tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-8(13)4-11(12)6-15-7-11/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHCRGTXDKTSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC12COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253640-79-6 | |
| Record name | tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with various reagents under controlled conditions. One common method involves the use of sodium chloride in a DMSO/water mixture, stirred at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the azaspiro framework can enhance activity against various bacterial strains, suggesting that tert-butyl 7-oxo derivatives may serve as lead compounds for antibiotic development .
Anticancer Properties
Recent investigations into spirocyclic compounds have highlighted their potential as anticancer agents. The unique structure allows for interactions with biological targets involved in cancer progression. Preliminary studies suggest that tert-butyl 7-oxo derivatives can induce apoptosis in cancer cell lines, warranting further exploration .
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules.
Synthesis of Novel Compounds
This compound can be utilized as a building block for synthesizing other biologically active molecules. Its reactivity allows for various functionalization reactions, which can lead to the development of new compounds with desired properties .
Methodological Innovations
The compound has been employed in innovative synthetic methodologies such as cycloaddition reactions and as a precursor in the synthesis of heterocycles. These methodologies are crucial for developing new classes of drugs and materials .
Synthesis and Characterization
A notable study involved the synthesis of tert-butyl 7-oxo derivatives through a multi-step reaction pathway that included cyclization and functionalization steps. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity .
Biological Evaluation
In another study, the biological activities of synthesized derivatives were evaluated against a panel of microbial strains and cancer cell lines. The results demonstrated promising activity, particularly against resistant bacterial strains, highlighting the compound's potential as a scaffold for drug development .
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural analogs, highlighting differences in heteroatoms, substituents, and functional groups:
Key Observations:
Heteroatom Substitution: Replacing oxygen with sulfur (e.g., 5-thia in ) increases molecular weight and may alter electronic properties and metabolic stability.
Functional Group Modifications :
- Hydroxy substitution () introduces polarity, affecting solubility and hydrogen-bonding capacity compared to the ketone-containing parent compound.
- Electrophilic groups like chlorosulfonylmethyl () or iodomethyl () enable further derivatization (e.g., nucleophilic substitutions), expanding utility in click chemistry or radiopharmaceuticals.
Stereochemistry :
- The cis-isomer () demonstrates how stereochemical arrangement impacts spatial orientation, which is critical for binding to chiral biological targets.
Biological Activity
Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which is prevalent in various bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in drug discovery.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular structure features a fused bicyclic system that contributes to its biological activity. The presence of the tert-butyl group enhances solubility and stability, making it a versatile scaffold for further derivatization.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1408075-90-0 |
| Storage Temperature | Ambient |
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented; however, its structural analogs suggest potential pharmacological applications.
- Antimicrobial Activity : Compounds with spirocyclic structures have been shown to possess antimicrobial properties. For instance, derivatives of similar compounds have demonstrated effectiveness against various bacterial strains.
- Antitumor Activity : The unique structure may allow for interactions with biological targets involved in cancer pathways, potentially leading to antitumor effects.
- Anti-inflammatory Effects : Some spirocyclic compounds have been reported to exhibit anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that utilize readily available starting materials. A common approach includes:
- Formation of the Spirocyclic Core : Starting from a suitable azetidine derivative, reactions with electrophiles can yield the desired spirocyclic structure.
- Functionalization : The introduction of functional groups can be achieved through selective deprotection strategies or coupling reactions to enhance biological activity.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Reaction of azetidine derivative with electrophile |
| Step 2 | Functionalization to introduce diverse substituents |
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate to improve yield?
Methodological considerations include:
- Protecting group strategies : The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines during spirocyclic compound synthesis. For example, tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate (a structurally analogous compound) employs Boc protection to stabilize reactive intermediates .
- Cyclization conditions : Optimizing reaction temperature (e.g., 0–5°C for sensitive intermediates) and catalysts (e.g., Lewis acids like BF₃·OEt₂) can enhance ring-closure efficiency in spiro systems .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) is recommended for isolating spirocyclic products, as evidenced in tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate synthesis .
Q. What spectroscopic techniques are critical for confirming the structure of this spirocyclic compound?
- NMR : ¹H and ¹³C NMR are essential for verifying spiro junction connectivity. For example, tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate shows distinct downfield shifts for carbonyl carbons (δ ~170 ppm) and sp³-hybridized bridgehead carbons (δ ~70–80 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities. A related compound, tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate, was structurally confirmed via single-crystal diffraction (space group P2₁/c, Z = 4) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. Contaminated gloves must be disposed of according to hazardous waste regulations .
- Ventilation : Use fume hoods to minimize inhalation risks. For spills, employ dry sand or alcohol-resistant foam for containment .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, as recommended for tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in the carbonyl group) to track nucleophilic attack pathways. For example, tert-butyl 5-azaspiro[3.4]octane-5-carboxylate derivatives exhibit variable reactivity depending on steric hindrance at the spiro center .
- Computational modeling : Density functional theory (DFT) can predict activation energies for competing pathways (e.g., SN1 vs. SN2) in spirocyclic systems .
Q. What strategies are effective for resolving stereochemical complexities in derivatives of this compound?
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers, as applied to tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (>97% enantiomeric excess) .
- Dynamic NMR : Monitor ring-flipping kinetics in spiro systems at low temperatures (−40°C) to assess conformational stability .
Q. How can the biological activity of this compound be systematically evaluated in drug discovery?
- Target engagement assays : Screen against kinase or protease targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). For example, Zelquistinel, a spirocyclic derivative, was optimized via structure-activity relationship (SAR) studies on NMDA receptors .
- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM) and cytochrome P450 inhibition assays .
Q. What methodologies are recommended for analyzing environmental persistence or toxicity data gaps?
- In silico tools : Use EPI Suite to predict biodegradation half-lives (e.g., BIOWIN model) or ECOSAR for acute aquatic toxicity .
- Microtox assays : Evaluate baseline toxicity using Vibrio fischeri luminescence inhibition, as no empirical ecotoxicological data exist for this compound .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields for similar spirocyclic compounds?
- Critical parameter auditing : Compare reaction scales, solvent purity (e.g., anhydrous THF vs. technical grade), and catalyst lot variability. For instance, tert-butyl 7-formyl-1-indolinecarboxylate synthesis shows ±15% yield differences due to moisture sensitivity .
- Reproducibility frameworks : Adopt Open Science practices, such as depositing detailed protocols in repositories like Zenodo, to minimize reporting biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
